![molecular formula C16H14N2OS2 B4842377 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide](/img/structure/B4842377.png)
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide
Overview
Description
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide, also known as MTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MTAA is a thiazole derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide is not fully understood, but it is believed to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the accumulation of DNA damage and ultimately cell death. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to cell death. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been shown to have anti-inflammatory and antioxidant effects, reducing the levels of pro-inflammatory cytokines and oxidative stress markers.
Advantages and Limitations for Lab Experiments
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has several advantages for lab experiments, including its relatively low cost, high yield, and ease of synthesis. However, N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to determine the safety and efficacy of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide in animal models and humans.
Scientific Research Applications
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been extensively studied for its potential applications in various areas of scientific research. It has been shown to have antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has also been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and viruses. Additionally, N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-thienyl)acetamide has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-thiophen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-11-15(12-6-3-2-4-7-12)18-16(21-11)17-14(19)10-13-8-5-9-20-13/h2-9H,10H2,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSNUXJEPHOYEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CC2=CC=CS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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